4-Oxohexanoyl chloride
Description
Its molecular formula is C₆H₉ClO₂, and it has a molecular weight of 148.55 g/mol. Structurally, it combines the reactivity of an acyl chloride (–COCl) with a ketone (–CO–), making it a versatile intermediate in organic synthesis. While direct studies on this compound are sparse in the provided evidence, its properties can be inferred from structurally related acyl chlorides and ketone-bearing analogs .
Acyl chlorides are highly reactive, often used to introduce carbonyl groups into molecules. The presence of the ketone in 4-oxohexanoyl chloride may influence its reactivity and stability compared to simpler acyl chlorides, such as acetyl chloride or oxalyl chloride.
Properties
Molecular Formula |
C6H9ClO2 |
|---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
4-oxohexanoyl chloride |
InChI |
InChI=1S/C6H9ClO2/c1-2-5(8)3-4-6(7)9/h2-4H2,1H3 |
InChI Key |
CXUVSBMLACDZFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxalyl Chloride (C₂O₂Cl₂)
- Molecular Weight : 126.93 g/mol
- Reactivity : Exceptionally reactive due to two chloride groups, enabling rapid chlorination and dehydration reactions.
- Applications : Widely used in synthesizing acid chlorides, pharmaceuticals, and agrochemicals .
- Key Differences: Unlike 4-oxohexanoyl chloride, oxalyl chloride lacks a ketone group and is a diacyl chloride, making it more reactive but less selective in reactions.
4-Oxocyclohexanecarbonyl Chloride
- Molecular Formula : C₇H₉ClO₂ (inferred from name)
- Structure : Contains a cyclohexane ring with a ketone and acyl chloride group, introducing steric hindrance.
- Reactivity: The cyclic structure may reduce reactivity compared to linear this compound due to conformational constraints .
2-[2,4-Di-tert-pentylphenoxy]hexanoyl Chloride
- Molecular Formula : C₂₂H₃₅ClO₂ (EC 263-825-7)
- Applications : Used in specialty chemical synthesis, particularly where bulky substituents are required.
- Key Differences: The bulky tert-pentylphenoxy group contrasts with the simpler alkyl chain of this compound, affecting solubility and reaction kinetics .
Data Table: Comparative Analysis of Acyl Chlorides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile | Applications |
|---|---|---|---|---|---|
| This compound | C₆H₉ClO₂ | 148.55 | Acyl chloride, ketone | Moderate (ketone stabilizes) | Specialty organic synthesis |
| Oxalyl Chloride | C₂O₂Cl₂ | 126.93 | Two acyl chlorides | High (di-chloride) | Bulk chlorination, pharmaceuticals |
| 4-Oxocyclohexanecarbonyl Chloride | C₇H₉ClO₂ | 160.60 | Cyclohexane, ketone | Low (steric hindrance) | Cyclic compound synthesis |
| 2-[2,4-Di-tert-pentylphenoxy]hexanoyl Chloride | C₂₂H₃₅ClO₂ | 367.96 | Acyl chloride, bulky aryl ether | Low (steric bulk) | Surfactants, polymers |
Industrial Relevance
- Specialty Chemicals: Potential applications in synthesizing fragrances or polymers where a ketone moiety is critical.
Q & A
What are the recommended methods for synthesizing 4-Oxohexanoyl chloride in laboratory settings?
Basic Research Question
A common approach involves chlorinating 4-Oxohexanoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, analogous methods for similar compounds (e.g., 4-Pentylbenzoyl chloride) involve refluxing the carboxylic acid with excess chlorinating agent under anhydrous conditions . Reaction progress can be monitored via FT-IR to confirm the disappearance of the -OH stretch (~2500-3300 cm⁻¹) and the emergence of the carbonyl chloride peak (~1800 cm⁻¹). Post-synthesis purification via fractional distillation or recrystallization is critical to achieve >95% purity, with batch-specific analytical validation (e.g., NMR, GC-MS) recommended to ensure reproducibility .
Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
1H/13C NMR is essential for structural elucidation:
- 1H NMR : Expected signals include a triplet for the α-CH₂ group (δ ~2.8 ppm) and a singlet for the ketone-adjacent methylene (δ ~3.2 ppm).
- 13C NMR : The carbonyl chloride carbon typically resonates at δ ~170-175 ppm.
FT-IR confirms the C=O stretch (~1800 cm⁻¹) and absence of hydroxyl groups. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 148.5 (exact mass dependent on isotopic composition). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy . For reproducibility, document instrument parameters (e.g., solvent, field strength) per IUPAC guidelines .
What safety protocols are essential when handling this compound?
Basic Research Question
Due to its reactivity and corrosivity:
- PPE : Wear nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles. Use face shields during transfers .
- Ventilation : Conduct reactions in a fume hood with airflow ≥100 ft/min. Monitor airborne concentrations with real-time sensors (e.g., PID detectors) .
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents. Avoid water due to violent hydrolysis .
- Storage : Keep in amber glass under inert gas (N₂/Ar) at ≤4°C to prevent degradation .
How can researchers resolve contradictions in reported reactivity data of this compound across studies?
Advanced Research Question
Discrepancies (e.g., varying yields in nucleophilic substitutions) may arise from differences in:
- Moisture Control : Trace water accelerates hydrolysis; use Karl Fischer titration to quantify solvent dryness .
- Catalytic Impurities : Metal contaminants (e.g., Fe³⁺) can alter reaction pathways. ICP-MS analysis of reagents is advised .
- Reaction Kinetics : Perform time-resolved studies (e.g., in situ IR) to compare rate constants under standardized conditions .
Systematic reviews (Cochrane criteria) should meta-analyze data subsets (e.g., anhydrous vs. ambient conditions) to identify confounding variables .
What strategies optimize the stability of this compound in storage for long-term experiments?
Advanced Research Question
Stability is pH- and temperature-sensitive:
- Inert Atmosphere : Store under argon with molecular sieves (3Å) to scavenge moisture .
- Thermal Stability Assays : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. A >5% increase in 4-Oxohexanoic acid indicates instability .
- Lyophilization : For solid-state storage, pre-freeze at -80°C and lyophilize to minimize hydrolysis .
How can computational methods predict the reactivity of this compound in novel reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways:
- Nucleophilic Attack : Calculate activation energies for acylations with amines or alcohols to predict regioselectivity .
- Solvent Effects : Use COSMO-RS to simulate polarity impacts on reaction rates in solvents like THF vs. DCM .
Validate computational results with experimental kinetic data (e.g., Arrhenius plots) and spectroscopic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
